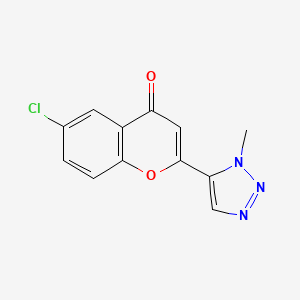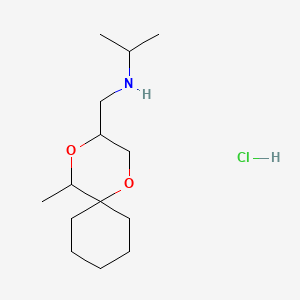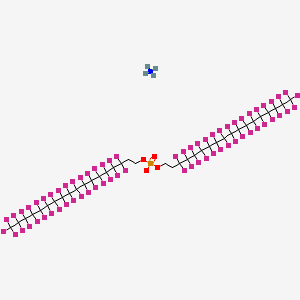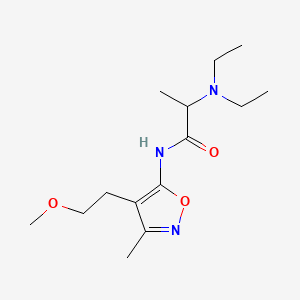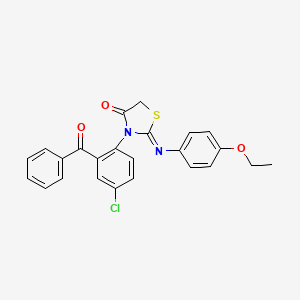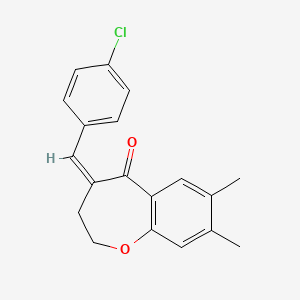
3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoxepin ring system, which is a seven-membered ring containing both oxygen and benzene moieties, along with a chlorophenyl and dimethyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 7,8-dimethyl-1-benzoxepin-5(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Dihydro-4H-pyran: A structurally related compound with a six-membered ring containing oxygen.
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Another compound with a chlorophenyl group and potential biological activity.
Uniqueness
3,4-Dihydro-4-((4-chlorophenyl)methylene)-7,8-dimethyl-1-benzoxepin-5(2H)-one is unique due to its benzoxepin ring system and specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
124392-65-0 |
|---|---|
分子式 |
C19H17ClO2 |
分子量 |
312.8 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-chlorophenyl)methylidene]-7,8-dimethyl-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C19H17ClO2/c1-12-9-17-18(10-13(12)2)22-8-7-15(19(17)21)11-14-3-5-16(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3/b15-11- |
InChI 键 |
IJPMPMHZDAYRMP-PTNGSMBKSA-N |
手性 SMILES |
CC1=CC2=C(C=C1C)OCC/C(=C/C3=CC=C(C=C3)Cl)/C2=O |
规范 SMILES |
CC1=CC2=C(C=C1C)OCCC(=CC3=CC=C(C=C3)Cl)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)

